molecular formula C13H9Cl2NO B079788 N-(3,4-Dichlorophenyl)benzamide CAS No. 10286-75-6

N-(3,4-Dichlorophenyl)benzamide

Cat. No.: B079788
CAS No.: 10286-75-6
M. Wt: 266.12 g/mol
InChI Key: JMMLZWNYIVVPOH-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,4-Dichlorophenyl)benzamide can be synthesized through the reaction of 3,4-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

3,4-Dichloroaniline+Benzoyl chlorideThis compound+HCl\text{3,4-Dichloroaniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dichloroaniline+Benzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be carried out in large reactors with continuous stirring and temperature control. The use of automated systems ensures consistent product quality and yield. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: this compound derivatives with different substituents on the phenyl ring.

    Reduction: N-(3,4-Dichlorophenyl)benzylamine.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

N-(3,4-Dichlorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceuticals with potential anti-inflammatory and anticancer properties.

    Material Science: The compound is utilized in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a model compound in the study of enzyme-substrate interactions and protein binding.

    Industrial Applications: this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)benzamide can be compared with other benzamide derivatives, such as:

  • N-(2,4-Dichlorophenyl)benzamide
  • N-(2,6-Dichlorophenyl)benzamide
  • N-(3,5-Dichlorophenyl)benzamide

Uniqueness:

  • Substitution Pattern: The 3,4-dichloro substitution pattern on the phenyl ring of this compound provides unique steric and electronic properties compared to other isomers.
  • Reactivity: The position of the chlorine atoms affects the reactivity and the types of reactions the compound can undergo.
  • Biological Activity: The specific substitution pattern can influence the compound’s interaction with biological targets, leading to different pharmacological profiles.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLZWNYIVVPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073997
Record name Benzamide, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-75-6
Record name Benzamide, N-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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